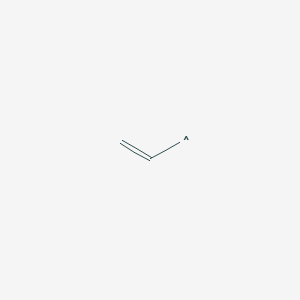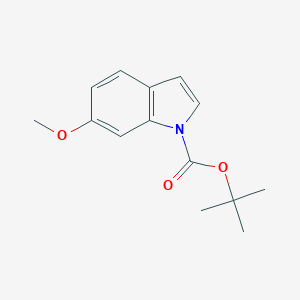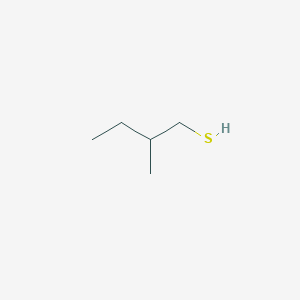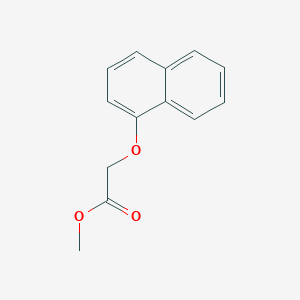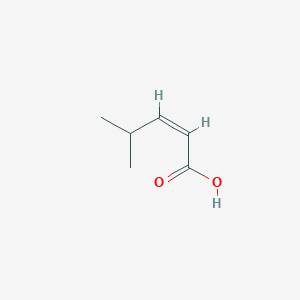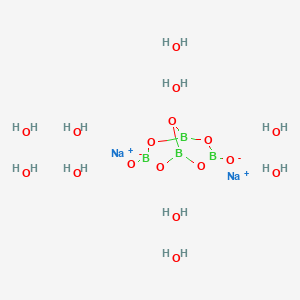
硼砂
描述
Borax, also known as sodium borate, sodium tetraborate, or disodium tetraborate, is a colorless crystalline substance . It’s a naturally occurring mineral used in many ways, such as a component of glass and pottery glazes in the ceramics industry, a solvent for metal-oxide slags in metallurgy, a flux in welding and soldering, and as a fertilizer additive, a soap supplement, a disinfectant, a mouthwash, and a water softener .
Synthesis Analysis
Borax can be produced commercially from colemanite, kernite, and tincalconite, as well as from the mineral borax, by dissolving the ore in water, filtering out the clay, and evaporating the solution . Borax can be easily converted into boric acid .Molecular Structure Analysis
Borax molecules consist of [B4O5(OH)4]2- ions, and eight water molecules are associated with it. It is made up of two tetrahedral and triangular units .Chemical Reactions Analysis
Borax reacts with acids and can be easily converted into boric acids. The reaction with acid to make boric acid is: Na2B4O7·10H2O + 2 HCl → 4 B(OH)3 + 2 NaCl + 5H2O .Physical And Chemical Properties Analysis
Borax is a soft and light, colorless crystalline substance . Its density is 1.73 g/cm³ (decahydrate), and its melting point is 743 ℃ (anhydrous) and 75 ℃ (decahydrate). It is soluble in water, and its boiling point is 1,575℃ (anhydrous) .科学研究应用
Preparation from Boron-bearing Tailings
Borax can be prepared from boron-bearing tailings through a low-cost and effective technique. This involves the removal of impurities, evaporation, and concentration through the efficient method of sodium roasting and pressure leaching . This cost-effective strategy provides a guideline for the development of the boron industry and has great potential for the commercialization of borax production .
Fabrication of High-performance Hydrogels
Borax-PVA hydrogels with excellent mechanical properties can be prepared by simple physical mixing of polyvinyl alcohol (PVA) and borax at room temperature . The resulting hydrogel is a three-dimensional structure composed of boric ester bonds as physical crosslinking points . These hydrogels have shown reversible gel–sol conversion characteristics, indicating that the boric ester bonds have self-healing properties .
Safe Storage of Radioactive Substances
Borax is used for the safe storage, transport, and use of radioactive substances in neutron-capture shields . This makes it an important compound in the field of nuclear science and technology.
Anti-fungal Agent
Borax is known to act as an anti-fungal agent. It can be used to destroy fungi or inhibit their growth . This property makes it useful in the medical field, particularly in the treatment of fungal infections.
Superabsorbent Feature in Cellulose Hydrogels
The incorporation of borax can provide the superabsorbent feature into the cellulose hydrogels . This property is beneficial in various applications, including water treatment and drug delivery systems.
Production of Borosilicate Glass
Borax is widely used in the production of borosilicate glass . When applied in glass, it enhances the transmittance of ultraviolet light and improves the transparency of glass and heat resistance .
Use in Enamel Products
Borax is used in enamel products. When used in enamel products, the enamel shines better and does not shed easily .
Use in Detergents, Cosmetics, and Textile-grade Fibers
Borax is used in over 100 industries for the production of detergents, cosmetics, and textile-grade fibers due to its special chemical and physical properties .
作用机制
Target of Action
Borax, also known as sodium borate, is a salt of boric acid . It primarily targets various biochemical processes in organisms. It has been found to exhibit minimal bacteriostatic and antifungal activities . It inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors .
Mode of Action
Borax is easily converted to boric acid and other borates . Its reaction with hydrochloric acid to form boric acid is:
Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2ONa_2B_4O_7·10H_2O + 2HCl → 4H_3BO_3 + 2NaCl + 5H_2ONa2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O
. In the presence of diols, polyols, or polysaccharides, boric acid reacts to form alkoxide complexes .Biochemical Pathways
Borax and its derivatives have been found to modulate various biochemical pathways. For instance, borax has been observed to have protective effects against copper toxicity by modulating relevant biochemical parameters in the brain tissue of fish . It also has been found to alleviate oxidative stress and genotoxicity induced by 3-Monochloropropane-1,2-diol in human blood cells .
Result of Action
The action of borax results in various molecular and cellular effects. For instance, it has been found to reduce cytotoxicity, oxidative stress, and genotoxicity induced by certain compounds in human blood cells . In another study, borax was found to provide significant protection against copper-induced neurotoxicity in trout .
Action Environment
The action, efficacy, and stability of borax can be influenced by environmental factors. Borax is often sourced via mining and is toxic to wildlife and the environment . It is also sensitive to temperature, ionic strength, and concentration . Therefore, the environmental context can significantly impact the action of borax.
安全和危害
未来方向
Borax, a naturally occurring compound rich in boron, has become famous for its numerous health benefits and reported success in addressing chronic illnesses, such as autoimmune diseases, hormone imbalances, and chronic pain . It’s also being studied for its potential use in hydrogels for the treatment of oral and maxillofacial diseases .
属性
IUPAC Name |
disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMADVZSLOHIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4O7Na2. 10H2O, B4H20Na2O17 | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | borax | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Borax | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014356 | |
| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium borate, decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
608 °F | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Approximately 0 mm Hg, 0 mmHg (approx) | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Product Name |
Borax | |
Color/Form |
White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |
CAS RN |
1303-96-4, 1313726-63-4, 71377-02-1 | |
| Record name | Borax [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
75 °C (decomposes), 167 °F | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q & A
ANone: The molecular formula of borax is Na2B4O7·10H2O, and its molecular weight is 381.37 g/mol.
ANone: Yes, researchers have used various spectroscopic techniques to characterize borax. One study employed X-ray diffraction to establish a fingerprint for calcined borax, analyzing 18 samples and demonstrating the technique's utility in quality assessment. Another study utilized infrared spectroscopy to analyze calcined borax, focusing on OH, BO3-3, and BO45- vibrations to assess water content and boron atom symmetry.
ANone: Borax has diverse applications:
- Antifungal Treatment: Research demonstrates borax effectively controls Heterobasidion annosum, a fungal pathogen causing Annosus root disease in pine forests. Applying borax to freshly cut stumps prevents fungal colonization, offering a practical disease management strategy. ,
- Fertilizer: Boron, an essential plant micronutrient, is supplied through borax application to address deficiencies and enhance crop productivity. Studies investigated its effect on onion seed yield and growth, revealing both soil and foliar applications impacted yield parameters and nutrient uptake. ,
- Construction Material Additive: Research explored incorporating borax waste in brick manufacturing alongside fly ash and silica fume. Findings indicate borax waste, at appropriate firing temperatures and proportions, can be utilized without compromising brick quality, presenting a potential avenue for waste management.
- Neutron Shielding: Studies examined the potential of borax-wood composites as neutron shielding materials. Results indicate the addition of borax to wood dust enhances neutron absorption rates, suggesting its potential as an alternative shielding material.
ANone: Research demonstrates borax influences material characteristics in various ways:
- Geopolymer Properties: Incorporating borax into high calcium fly ash geopolymers affects setting time, workability, compressive strength, and resistance to sulfuric acid. While accelerating initial setting, borax retards final setting and impacts other properties depending on concentration and type (decahydrate, anhydrous, etc.).
- Potassium Magnesium Phosphate Cement: Borax addition to potassium magnesium phosphate cement impacts setting time, compressive and bond strength, drying shrinkage, and pH. Increased borax dosage gradually extends setting time while negatively affecting strength and shrinkage properties.
- Polyester Insulator Properties: Studies investigating borax's influence on polyester insulators revealed its impact on tracking and erosion resistance. Adding borax increases the glass transition temperature of unsaturated polyester but may decrease degradation temperature depending on concentration.
ANone: Research highlights factors influencing borax dissolution and boron release:
- Mineral Source: Comparing borax and colemanite (another boron-containing mineral), studies show borax dissolves faster in water and acidic solutions, releasing boron rapidly. In contrast, colemanite exhibits slower dissolution and a more gradual boron release.
- Particle Size: The dissolution rate and solubility of colemanite are significantly influenced by particle size. Powdered colemanite dissolves and releases boron faster than granular forms, highlighting the importance of particle size in boron fertilizer applications.
- Leaching: Soil column experiments show borax is more susceptible to leaching than colemanite. Boron from borax leaches out more rapidly, impacting its availability to plants over time.
ANone: Borax is prohibited as a food additive in many countries due to potential health risks. Research highlights concerns regarding its use in food:
- Toxicity: Borax accumulation in the body can lead to adverse health effects.
- Food Contamination: Despite regulations, studies indicate the presence of borax in various food products sold in traditional markets, emphasizing the need for awareness and stricter control measures. , , ,
ANone: Several analytical methods are employed for borax detection and quantification:
- Qualitative Tests: Simple tests using turmeric paper or flame tests offer rapid, preliminary identification of borax in food samples. , ,
- Spectrophotometry: More precise quantification is achieved using UV-Vis spectrophotometry, allowing researchers to determine borax concentrations in various matrices. , ,
- Titration: Alkalimetric titration provides another quantitative method for determining borax content in samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
